Specific Compound Activity in P2X3 Receptor Antagonism: A Critical Data Gap
A direct search for the exact compound in the ChEMBL database returned no known pharmacological activity [1]. This stands in contrast to numerous other patent-exemplified compounds within the same family (US7595405B2) that have reported functional antagonist activity in recombinant cell systems [2]. The absence of public IC₅₀ or pIC₅₀ data for the target compound prevents any direct quantitative comparison at this time. This information deficit is the single most critical factor for procurement decisions.
| Evidence Dimension | Publicly available P2X3 receptor functional activity data |
|---|---|
| Target Compound Data | No activity data found in ChEMBL or BindingDB |
| Comparator Or Baseline | Numerous patent exemplars (e.g., compounds in US7595405B2) with reported P2X3 antagonist activity |
| Quantified Difference | Not calculable due to missing data for the target compound |
| Conditions | Database query of ChEMBL (v20) and BindingDB for the specific InChI/SMILES of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide. |
Why This Matters
For a researcher requiring a validated chemical probe with a known IC₅₀ value, the complete absence of public potency data is a major procurement risk factor.
- [1] ZINC15 Database. Substance: ZINC000117680933. Available at: https://zinc.docking.org/substances/ZINC000117680933/ (Accessed: 30 April 2026). View Source
- [2] Dillon, M.P. et al. (Roche Palo Alto LLC). Tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent US7595405B2, 2009. View Source
